molecular formula C6H6FN3O2 B8781729 2-Fluoro-5-nitrobenzene-1,4-diamine CAS No. 134514-27-5

2-Fluoro-5-nitrobenzene-1,4-diamine

Cat. No.: B8781729
CAS No.: 134514-27-5
M. Wt: 171.13 g/mol
InChI Key: HSGBFZPVFUDWGR-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C6H6FN3O2 It is a derivative of aniline, where the amino group is substituted at the 4th position, the nitro group at the 3rd position, and the fluorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine typically involves the nitration of 4-fluoroaniline followed by reduction. The nitration process introduces the nitro group at the desired position, and subsequent reduction converts the nitro group to an amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-5-nitrobenzene-1,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitrobenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of biological pathways. The nitro and amino groups also contribute to its reactivity and interaction with cellular components .

Properties

CAS No.

134514-27-5

Molecular Formula

C6H6FN3O2

Molecular Weight

171.13 g/mol

IUPAC Name

2-fluoro-5-nitrobenzene-1,4-diamine

InChI

InChI=1S/C6H6FN3O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,8-9H2

InChI Key

HSGBFZPVFUDWGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

166 g (0.65 mol) of the 1,4-bisacetylamino-2-fluoro-5-nitrobenzene prepared according to C. are heated at 98° C. together with 812 ml of water and 240 g of concentrated hydrochloric acid (36% strength), and the reaction mixture is stirred at this temperature for one hour. The mixture is then first cooled to 60° C., the pH is brought to 7.5 with 25% strength aqueous ammonia solution and the mixture is further cooled to 5° C. The product is now filtered off, washed twice with 75 ml of water each time and dried.
Name
1,4-bisacetylamino-2-fluoro-5-nitrobenzene
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Three
Name
Quantity
812 mL
Type
solvent
Reaction Step Three

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